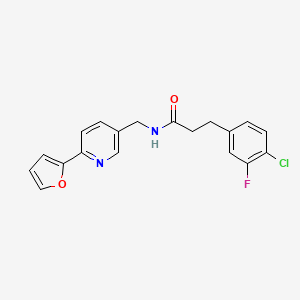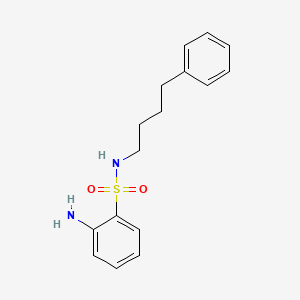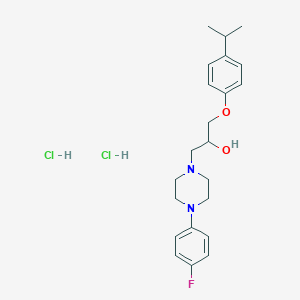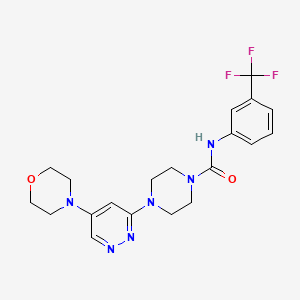
3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide, also known as CFMP, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide exerts its inhibitory effects on HDACs and PDEs by binding to their active sites and preventing the enzymes from catalyzing their substrates. This leads to alterations in gene expression and cellular signaling pathways, which can have downstream effects on cellular processes such as differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects:
3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide has been shown to have a wide range of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of inflammation and oxidative stress in neurodegenerative disorders, and the enhancement of memory and learning in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide has several advantages for use in lab experiments, including its high potency and specificity for HDACs and PDEs, its ability to cross the blood-brain barrier, and its low toxicity. However, the compound also has several limitations, including its limited solubility in aqueous solutions, its potential for off-target effects, and the lack of long-term safety data.
Orientations Futures
There are several potential future directions for research on 3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide, including the development of more potent and selective analogs, the investigation of its effects on other enzymes and cellular pathways, and the exploration of its potential therapeutic applications in various diseases. Additionally, more research is needed to fully understand the safety and toxicity profile of 3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide, particularly with regards to long-term use.
Méthodes De Synthèse
3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method for 3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide has been extensively studied, and researchers have developed several different approaches to produce the compound. One of the most common methods involves the reaction of 4-chloro-3-fluoroaniline with 2-furancarboxaldehyde, followed by the reaction of the resulting product with 3-(chloromethyl)pyridine.
Applications De Recherche Scientifique
3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide has been studied for its potential applications in scientific research, particularly in the field of drug discovery. The compound has been shown to have potent inhibitory effects on several enzymes, including histone deacetylases (HDACs) and phosphodiesterases (PDEs). These enzymes play key roles in regulating gene expression and cellular signaling pathways, and their dysregulation has been implicated in several diseases, including cancer and neurodegenerative disorders.
Propriétés
IUPAC Name |
3-(4-chloro-3-fluorophenyl)-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2/c20-15-6-3-13(10-16(15)21)5-8-19(24)23-12-14-4-7-17(22-11-14)18-2-1-9-25-18/h1-4,6-7,9-11H,5,8,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEONRIHQOPQUFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)CCC3=CC(=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl ({6-[(anilinocarbonyl)amino]-2-phenylquinolin-4-yl}oxy)acetate](/img/structure/B2449923.png)




![Methyl 4-(2-amino-6-benzyl-3-cyano-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl)benzoate](/img/structure/B2449928.png)
![5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2449929.png)
![N-{3-[benzyl(methyl)amino]propyl}-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2449933.png)
![4-((4-chlorophenyl)thio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide](/img/structure/B2449934.png)
![tert-butyl N-[3-(cyanomethyl)cyclobutyl]carbamate](/img/structure/B2449936.png)
